2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intriguing organic compound that finds its applications in diverse scientific fields
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, it serves as a building block for creating more complex molecules.
Biology: : The compound may act as a probe in biological studies, helping to elucidate the mechanisms of enzyme actions or cellular pathways.
Medicine: : Potential pharmacological applications include acting as a scaffold for developing new drugs targeting specific enzymes or receptors.
Industry: : Used in materials science, this compound might contribute to the creation of novel materials with unique electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step organic synthesis process. It begins with the formation of thieno[3,2-d]pyrimidine as the core structure, followed by the attachment of the 4-methoxyphenyl group. The key step involves the formation of the 3,4-dihydroquinolin-1(2H)-yl moiety, which is then linked via a thioether bond.
Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the synthesis likely involves batch reactions in controlled environments to ensure purity and yield. Key reagents might include thiol-containing intermediates and protecting groups to facilitate selective reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might target the quinoline or thieno[3,2-d]pyrimidine rings.
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions might include Friedel-Crafts reactions for electrophilic substitution or metal-catalyzed cross-couplings for nucleophilic substitution.
Major Products: : These reactions yield diverse derivatives, including sulfoxides, sulfones, and various substituted aromatic compounds, each with unique properties.
Mechanism of Action
The compound interacts with specific molecular targets, potentially inhibiting or modulating the function of enzymes or receptors. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions between the compound and the target's active site, influencing biological pathways.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidines and quinoline derivatives. Unique aspects of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include its specific substitution pattern and the presence of both quinoline and thieno[3,2-d]pyrimidine rings, which confer distinct properties compared to its analogs. These features make it a valuable candidate in research and development.
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Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-30-18-10-8-17(9-11-18)27-23(29)22-19(12-14-31-22)25-24(27)32-15-21(28)26-13-4-6-16-5-2-3-7-20(16)26/h2-3,5,7-12,14H,4,6,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHMBMLBNZRPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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